2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols and carboxylic acids.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and coupling reactions to attach the fluorophenyl group to the oxazole ring.
Attachment of the Phenylethylamine Moiety: This can be done through amination reactions, where the phenylethylamine is introduced to the oxazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A related compound with a similar fluorophenyl group but lacking the oxazole ring and phenylethylamine moiety.
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Another compound with a fluorophenyl group and a complex structure, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16FN3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H16FN3O/c21-17-9-6-16(7-10-17)8-11-19-24-18(14-22)20(25-19)23-13-12-15-4-2-1-3-5-15/h1-11,23H,12-13H2/b11-8+ |
InChI Key |
BWXYLFZMIFPDER-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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